molecular formula C13H25BrN2O3 B13873776 tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate CAS No. 1284246-82-7

tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate

Cat. No.: B13873776
CAS No.: 1284246-82-7
M. Wt: 337.25 g/mol
InChI Key: ZWNNPJONWVTCJZ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a bromoacetyl group, and an aminoethyl linkage. Its unique chemical properties make it a valuable tool in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl bromide in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature, followed by purification through extraction and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide compound, while hydrolysis of the carbamate group results in the formation of an amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and protein modifications. Its ability to form covalent bonds with specific amino acid residues makes it useful in probing protein function and structure.

Medicine

In medicinal chemistry, this compound can be used in the design and synthesis of novel pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This covalent modification can inhibit enzyme activity or disrupt protein-protein interactions, providing insights into biological pathways and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(2-bromoethyl)carbamate: Similar in structure but lacks the 2-methylpropyl group.

    N-Boc-2-bromoethylamine: Contains a Boc-protected amine group and a bromoethyl group.

    tert-butyl N-(2-aminoethyl)carbamate: Similar structure but with an aminoethyl group instead of the bromoacetyl group.

Uniqueness

tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate is unique due to the presence of both the bromoacetyl and 2-methylpropyl groups

Properties

CAS No.

1284246-82-7

Molecular Formula

C13H25BrN2O3

Molecular Weight

337.25 g/mol

IUPAC Name

tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate

InChI

InChI=1S/C13H25BrN2O3/c1-10(2)9-16(11(17)8-14)7-6-15-12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)

InChI Key

ZWNNPJONWVTCJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCNC(=O)OC(C)(C)C)C(=O)CBr

Origin of Product

United States

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